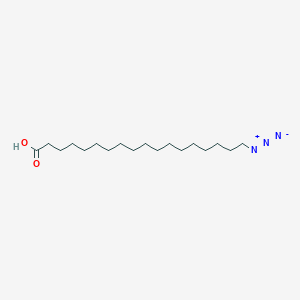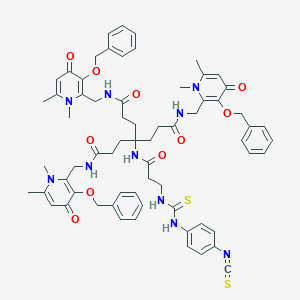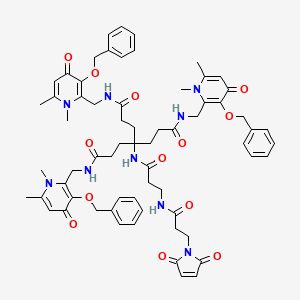![molecular formula C15H17NO4 B6297606 (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-08-8](/img/structure/B6297606.png)
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acida-spiro-2.4-hept-7-CA has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various compounds on the human body. It has also been used as a tool to study the mechanism of action of various compounds and to study the biochemical and physiological effects of various compounds. Additionally, it has been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the metabolism of various organisms.
Mechanism of Action
Target of Action
The primary target of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and cell adhesion molecules, releasing them into the extracellular environment .
Mode of Action
The exact mode of action of ®-5-Cbz-5-Aza-spiro[2It is likely that the compound binds to the active site of the enzyme, inhibiting its proteolytic activity . This prevents the release of the aforementioned proteins, thereby modulating their signaling pathways .
Biochemical Pathways
The inhibition of ADAM17 affects multiple biochemical pathways due to the diverse range of proteins it targets. For instance, it can impact the EGFR/ErbB pathway by preventing the release of ligands that activate the receptor . Similarly, the shedding of cell adhesion molecules like L-selectin can be affected, which plays a role in leukocyte migration .
Pharmacokinetics
The pharmacokinetic properties of ®-5-Cbz-5-Aza-spiro[2The compound is expected to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.1, suggesting it may have good membrane permeability . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid’s action are dependent on the specific context of its use. By inhibiting ADAM17, it can potentially modulate a variety of cellular processes, including cell proliferation, migration, and adhesion .
Advantages and Limitations for Lab Experiments
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acida-spiro-2.4-hept-7-CA has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound and therefore can be synthesized in a controlled environment. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is a relatively expensive compound and its solubility in water is limited.
Future Directions
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acida-spiro-2.4-hept-7-CA has a number of potential future applications. One potential application is in the development of new drugs for the treatment of cancer, inflammation, and pain. Additionally, it may be useful in the development of new drugs for the treatment of diabetes and other metabolic disorders. Finally, it may be useful in the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acida-spiro-2.4-hept-7-CA is synthesized through a multi-step process. The first step involves the reaction of aldehyde, 5-chlorobenzaldehyde, with 4-methyl-1-piperazineethanol in the presence of a base, such as potassium carbonate. This reaction produces a compound known as 5-chloro-5-aza-spiro[2.4]heptane-7-carboxylic acid. The second step involves the reaction of this compound with an alkyl halide, such as ethyl bromide, to produce the desired product, (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acida-spiro-2.4-hept-7-CA.
properties
IUPAC Name |
(7R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWFDHLJMQZQN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)
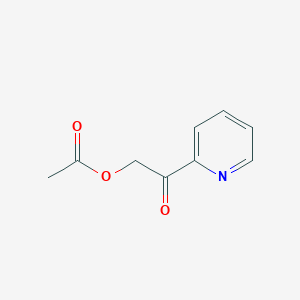
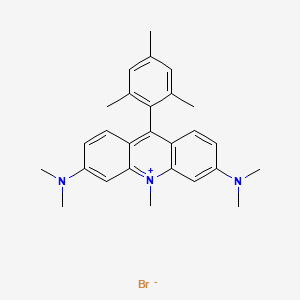
![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)
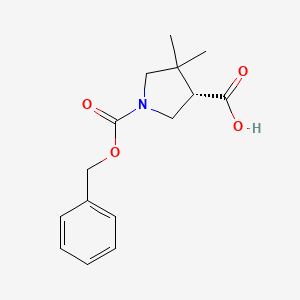
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)

